molecular formula C9H6N2O5 B8719978 Methyl 5-cyano-2-hydroxy-3-nitrobenzoate CAS No. 1093397-35-3

Methyl 5-cyano-2-hydroxy-3-nitrobenzoate

Cat. No. B8719978
M. Wt: 222.15 g/mol
InChI Key: PJVUTDAPVOXVQE-UHFFFAOYSA-N
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Patent
US08445480B2

Procedure details

To a mixture of 2.71 g of methyl 5-cyano-2-hydroxy-3-nitrobenzoate in a 60 ml of methanol and 40 ml of tetrahydrofuran was added palladium on carbon (500 mg, 10% wet). This suspension was purged with, and stirred under, an atmosphere of hydrogen (via balloon) for 4 h at 50° C. The mixture was then filtered through a plug of Celite, eluting with ethyl acetate (75 ml). The eluent was concentrated in vacuo and the residue was taken up in ethyl acetate (50 ml) and methanol (as needed to dissolve) and was then filtered through a plug of silica gel. The eluent was concentrated in vacuo again and purified via column chromatography using a Biotage Horizon, 65i column, eluting with 1 column volume of 100% hexanes followed by a gradient of 0 to 100% ethyl acetate in hexanes over 10 column volumes, followed by 2 column volumes of 100% ethyl acetate to provide the title compound (1.83 g, 78%). Mass spectrum (ESI) 190.9 (M−1).
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([N+:14]([O-])=O)[C:6]([OH:13])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9])#[N:2].CO>[Pd].O1CCCC1>[NH2:14][C:5]1[C:6]([OH:13])=[C:7]([CH:12]=[C:3]([C:1]#[N:2])[CH:4]=1)[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
2.71 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=C(C(=O)OC)C1)O)[N+](=O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred under, an atmosphere of hydrogen (via balloon) for 4 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This suspension was purged with, and
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a plug of Celite
WASH
Type
WASH
Details
eluting with ethyl acetate (75 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
methanol (as needed to dissolve) and was then filtered through a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated in vacuo again
CUSTOM
Type
CUSTOM
Details
purified via column chromatography
WASH
Type
WASH
Details
eluting with 1 column volume of 100% hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.